molecular formula C9H4BrCl2NO B598537 3-Bromo-5,8-dichloroquinolin-4(1H)-one CAS No. 1204810-87-6

3-Bromo-5,8-dichloroquinolin-4(1H)-one

Cat. No.: B598537
CAS No.: 1204810-87-6
M. Wt: 292.941
InChI Key: YLGWJYVHYIBOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5,8-dichloroquinolin-4(1H)-one is a synthetically tailored halogenated quinolinone that serves as a premium molecular scaffold and key synthetic intermediate in medicinal chemistry and drug discovery . The strategic placement of bromine and chlorine atoms on the quinolin-4-one core creates a unique pattern of reactivity, allowing for selective chemical modifications via metal-catalyzed cross-coupling and nucleophilic substitution reactions to build diverse libraries of complex molecular architectures . Quinolin-4-ones are a prominent class of heterocyclic compounds known for a broad spectrum of biological activities . This compound is of particular interest for developing novel therapeutic agents, as its structure is highly amenable to investigations in anticancer research, given the documented cytotoxic activity of related compounds against melanoma, breast cancer, and gastric cancer cell lines . Furthermore, its structural framework shows great promise for the exploration of new antibacterial and antiviral agents . The presence of halogen atoms fine-tunes the molecule's electronic properties and is critical for enhancing binding affinity to biological targets, a feature widely exploited in over 250 FDA-approved chlorine-containing drugs . This product is intended for research purposes as a building block in the synthesis of enzyme inhibitors, bioactive molecules, and functional materials. For Research Use Only. Not for human or veterinary use.

Properties

CAS No.

1204810-87-6

Molecular Formula

C9H4BrCl2NO

Molecular Weight

292.941

IUPAC Name

3-bromo-5,8-dichloro-1H-quinolin-4-one

InChI

InChI=1S/C9H4BrCl2NO/c10-4-3-13-8-6(12)2-1-5(11)7(8)9(4)14/h1-3H,(H,13,14)

InChI Key

YLGWJYVHYIBOKQ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1Cl)C(=O)C(=CN2)Br)Cl

Synonyms

3-Bromo-5,8-dichloro-4-hydroxyquinoline

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Halogen positioning and substituent type significantly influence the electronic properties and reactivity of quinolinone derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison
Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Synthesis Method Key Applications References
3-Bromo-5,8-dichloroquinolin-4(1H)-one Br (3), Cl (5,8) C₉H₄BrCl₂NO Not reported Likely Appel reaction Pharmaceutical intermediate
6-Bromo-5,8-dimethoxy-1H-quinolin-4-one Br (6), OMe (5,8) C₁₁H₁₀BrNO₃ 244–245 Echavarren’s procedure Redox inhibitors
4-Bromo-5,8-dichloroquinoline Br (4), Cl (5,8) C₉H₄BrCl₂N Not reported Not specified Building block
3-Bromo-7,8-dichloro-1H-quinolin-4-one Br (3), Cl (7,8) C₉H₄BrCl₂NO Not reported Not specified Safety data available
3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride Br (3), tetrahydro core C₈H₁₀BrN₂·2HCl Not reported PharmaBlock synthesis Pharmaceutical building block

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5,8-dichloroquinolin-4(1H)-one, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via bromination of a pre-chlorinated quinolinone scaffold. For example, N-bromosuccinimide (NBS) in acetic acid or dichloromethane is commonly used for regioselective bromination at the 3-position . Reaction optimization should include:

  • Temperature control (0–25°C) to minimize side reactions.
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may enhance reactivity but require rigorous drying to avoid hydrolysis.
  • Monitoring via TLC or HPLC to track intermediate formation.
  • Post-reaction purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Crystallize the compound in solvents like DMSO or methanol .
  • NMR spectroscopy : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR (if applicable) to confirm substituent positions. For example, downfield shifts in carbonyl carbons (~190 ppm) and coupling patterns in aromatic protons validate the quinolinone core .
  • High-resolution mass spectrometry (HRMS) : Match experimental m/z values with theoretical calculations (e.g., C9_9H4_4BrCl2_2NO requires 292.94 g/mol) .

Q. What are the dominant reactivity patterns of this compound in substitution and oxidation reactions?

  • Methodological Answer :

  • Nucleophilic substitution : The bromine at C3 is susceptible to substitution with amines or thiols under mild conditions (e.g., K2_2CO3_3 in DMF, 60°C). Monitor regioselectivity using 1H^1H-NMR to avoid overhalogenation .
  • Oxidation : The carbonyl group at C4 can be oxidized to a carboxylic acid using KMnO4_4 in acidic conditions. Control reaction time to prevent ring degradation .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of substituents on this compound’s reactivity?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electrostatic potentials and frontier molecular orbitals. This predicts sites for electrophilic/nucleophilic attacks .
  • Compare with analogs (e.g., 6-bromo-3-chloroquinolin-4-ol) to assess how chlorine at C5 vs. C8 alters electron-withdrawing effects .

Q. What strategies resolve contradictory data in bromination efficiency across studies?

  • Methodological Answer :

  • Controlled variable analysis : Compare brominating agents (Br2_2 vs. NBS), solvent polarity, and reaction scales. For instance, NBS in acetic acid reduces side products compared to Br2_2 .
  • Kinetic studies : Use stopped-flow NMR to monitor intermediate formation rates. Low yields may stem from competing dimerization or hydrolysis pathways .

Q. How does the position of halogens influence the biological activity of quinolinone derivatives?

  • Methodological Answer :

  • Comparative assays : Test 3-bromo-5,8-dichloro against analogs (e.g., 3-bromo-6,8-dichloro) in antimicrobial assays. The C5/C8 chlorine positions may enhance membrane permeability via lipophilicity adjustments .
  • QSAR modeling : Correlate substituent positions with IC50_{50} values to identify pharmacophoric features .

Q. What advanced techniques characterize non-covalent interactions (e.g., protein binding) involving this compound?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding affinity to target enzymes (e.g., bacterial topoisomerases).
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish hydrophobic vs. electrostatic interactions .

Contradictions and Resolutions

Q. Why do some studies report low yields in bromination despite optimized conditions?

  • Resolution :

  • Trace moisture or oxygen may deactivate NBS. Use anhydrous solvents and inert atmospheres.
  • Steric hindrance from adjacent chlorine atoms (C5/C8) may slow bromine insertion. Pre-activate the substrate with Lewis acids (e.g., ZnCl2_2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.